N-(2-ethoxyphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
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Description
N-(2-ethoxyphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, also known as EFCAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EFCAB is a benzofuran derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Benzofuran Derivatives : The chemical synthesis of benzofuran derivatives, including compounds similar in structure to N-(2-ethoxyphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide, has been extensively studied. These compounds are synthesized for their potential biological activities, such as inhibitory effects on enzymes or receptors. For instance, compounds with benzofuran and furan carboxamide groups have been evaluated for their 5-lipoxygenase inhibitory activities, showcasing the interest in these compounds for their anti-inflammatory properties (Ohemeng et al., 1994).
Cyclometallation and Metal Complex Formation : Research into the cyclometallation of compounds like this compound with metals such as palladium(II), ruthenium(II), and rhodium(III) has been conducted. These studies aim to explore the chemical properties and potential catalytic applications of these metal complexes (Nonoyama et al., 1994).
Antibacterial Activities : The synthesis and evaluation of benzofuran derivatives for antibacterial activities have also been a significant area of interest. These studies focus on the potential of these compounds to act against drug-resistant bacteria, highlighting the ongoing search for new antibacterial agents (Siddiqa et al., 2022).
Anticancer and Antiangiogenic Activities : Some benzofuran derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities, targeting specific sites on tubulin. This research indicates the potential of these compounds in cancer treatment, particularly in inhibiting tumor growth and angiogenesis (Romagnoli et al., 2015).
DNA Topoisomerases Inhibition : Benzofuran compounds have been investigated for their inhibitory activities against DNA topoisomerases, enzymes involved in DNA replication and transcription. This suggests a potential application in cancer therapy by targeting the DNA replication process of cancer cells (Lee et al., 2007).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRDXCRMHJENOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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